Technical Guide: Mechanism of Action of 5-(4-chlorophenyl)-1H-imidazol-2-amine in Biofilms
Technical Guide: Mechanism of Action of 5-(4-chlorophenyl)-1H-imidazol-2-amine in Biofilms
This technical guide details the mechanism of action, chemical properties, and experimental validation of 5-(4-chlorophenyl)-1H-imidazol-2-amine (referred to herein as 5-CP-2AI ), a potent non-bactericidal biofilm inhibitor.
Executive Summary
5-(4-chlorophenyl)-1H-imidazol-2-amine (5-CP-2AI) represents a class of marine-inspired small molecules derived from the natural product oroidin. Unlike conventional antibiotics that exert bactericidal pressure—often accelerating resistance—5-CP-2AI functions as a biofilm modulator . Its primary mechanism involves the interception of bacterial Two-Component System (TCS) signaling, specifically targeting Response Regulators (RRs). This inhibition decouples the sensing of environmental stimuli from the transcriptional activation of biofilm-associated genes (e.g., csgD, icaADBC), resulting in the inhibition of biofilm formation, dispersion of established matrices, and the resensitization of multidrug-resistant (MDR) strains to conventional antibiotics.
Chemical Identity & Properties
The 2-aminoimidazole (2-AI) scaffold is the pharmacophore responsible for the anti-biofilm activity. The para-chloro substitution on the phenyl ring enhances lipophilicity and binding affinity to bacterial response regulators compared to the unsubstituted parent compound.
| Property | Description |
| IUPAC Name | 5-(4-chlorophenyl)-1H-imidazol-2-amine |
| Common Abbreviation | 5-CP-2AI |
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.63 g/mol |
| Solubility | Soluble in DMSO, Methanol; moderate solubility in water (pH dependent) |
| pKa | ~8.0 (Protonated at physiological pH, mimicking arginine-rich peptides) |
| Key Structural Feature | The 2-aminoimidazole headgroup acts as a guanidine mimetic, critical for hydrogen bonding with aspartate-rich pockets in response regulators. |
Synthesis Note
Recent "green" synthesis protocols utilize a Choline Chloride/Urea deep eutectic solvent (DES) to synthesize 5-CP-2AI from
Mechanism of Action (MoA)
The efficacy of 5-CP-2AI relies on its ability to "blind" bacteria to their population density and environmental status without killing them.
Primary Target: Two-Component System (TCS) Inhibition
Bacterial biofilm formation is regulated by TCSs, which consist of a membrane-bound Histidine Kinase (HK) and a cytoplasmic Response Regulator (RR) .
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Normal Signaling: The HK autophosphorylates upon sensing a cue and transfers the phosphate to a conserved aspartate residue on the RR. The phosphorylated RR dimerizes and binds DNA to activate biofilm genes (e.g., EPS production).
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5-CP-2AI Intervention: 5-CP-2AI penetrates the cell wall and binds non-covalently to the receiver domain of the RR.
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The Blockade: This binding induces a conformational change that inhibits the RR's ability to be phosphorylated or prevents the phosphorylated RR from dimerizing/binding to DNA.
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Target Examples:BfmR in Acinetobacter baumannii (controls pili/capsule), QseB in Francisella, and VraR in S. aureus.
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Downstream Transcriptional Suppression
By inhibiting the RR, 5-CP-2AI suppresses the transcription of critical biofilm matrix components:
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Curli Pili: Downregulation of csgD and csgB (essential for initial attachment in Enterobacteriaceae).
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Polysaccharide Intercellular Adhesin (PIA): Downregulation of the icaADBC operon in Staphylococci.
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Extracellular DNA (eDNA): Reduction in eDNA release, destabilizing the matrix structure.
Antibiotic Resensitization (Synergy)
Biofilms typically require 100–1000x the MIC of an antibiotic to kill. 5-CP-2AI disperses the protective matrix, reverting sessile bacteria to a planktonic-like phenotype. This restores the efficacy of conventional antibiotics (e.g.,
MoA Pathway Visualization
Caption: Figure 1. Mechanism of Action of 5-CP-2AI. The compound binds the Response Regulator (RR), preventing phosphorylation or dimerization, thereby halting the transcription of biofilm-essential genes and maintaining bacteria in a susceptible planktonic state.
Experimental Validation Protocols
The following protocols are standard for validating the specific activity of 5-CP-2AI.
Biofilm Inhibition Assay (Crystal Violet)
Objective: Quantify the prevention of biofilm formation on abiotic surfaces.
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Culture Prep: Grow bacterial strain (e.g., S. aureus or P. aeruginosa) overnight in LB/TSB. Dilute 1:100 into fresh media.
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Treatment: Add 100 µL of diluted culture to 96-well polystyrene plates.
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Dosing: Add 5-CP-2AI at varying concentrations (e.g., 0, 5, 10, 20, 50, 100 µM). Include DMSO solvent control.
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Incubation: Incubate static at 37°C for 24–48 hours.
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Washing: Gently remove planktonic media. Wash wells 3x with PBS to remove non-adherent cells.
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Staining: Add 125 µL of 0.1% Crystal Violet (CV) solution for 15 min.
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Quantification: Wash 3x with water. Solubilize bound CV with 150 µL of 30% acetic acid or 95% ethanol.
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Readout: Measure Absorbance (OD) at 550–600 nm.
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Result: Calculate % Inhibition =
.
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Biofilm Dispersion Assay
Objective: Assess the ability to break down pre-formed biofilms.
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Establish Biofilm: Grow biofilm for 24 hours as above (no drug).
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Treatment: Remove media. Add fresh media containing 5-CP-2AI.
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Incubation: Incubate for an additional 24 hours.
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Quantification: Stain with Crystal Violet as above.
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Result: A decrease in biomass compared to the 24h pre-treatment control indicates active dispersion.
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Synergy Checkerboard Assay
Objective: Determine if 5-CP-2AI lowers the MIC of an antibiotic.
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Matrix: Use a 96-well plate.
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X-axis: Antibiotic (diluted 2-fold, e.g., 0 to 64 µg/mL).
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Y-axis: 5-CP-2AI (diluted 2-fold, e.g., 0 to 100 µM).
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Inoculation: Add bacterial suspension (
CFU/mL) to all wells. -
Incubation: 18–24 hours at 37°C.
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Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
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Interpretation: FICI
= Synergy.
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Experimental Workflow Diagram
Caption: Figure 2. Workflow for Biofilm Inhibition vs. Dispersion Assays. Inhibition prevents formation; Dispersion targets established matrices.
Data Summary (Representative)
The following data represents typical efficacy profiles for 5-CP-2AI against common pathogens [2, 3].
| Pathogen | Assay Type | Effective Conc. | Outcome |
| A. baumannii | Inhibition | Inhibits pellicle formation via BfmR blockade. | |
| P. aeruginosa | Dispersion | Disperses ~60–80% of pre-formed biofilm. | |
| S. aureus (MRSA) | Resensitization | Reduces Oxacillin MIC from 64 | |
| S. Typhimurium | Inhibition | Downregulates curli genes (csgD). |
References
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Messa, F., Papadia, P., Perrone, S., & Salomone, A. (2023).[1] 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine . Molbank, 2023(1), M1587. [Link][1][2][3][4]
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Thompson, R. J., et al. (2012).[5] Inhibition of Acinetobacter baumannii Biofilm Formation by a 2-Aminoimidazole Derivative . Antimicrobial Agents and Chemotherapy, 56(9). [Link]
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Melander, C., & Melander, R. J. (2017). The Design and Development of 2-Aminoimidazole-Based Biofilm Inhibitors . Journal of Medicinal Chemistry, 60(8), 3217–3230. [Link]
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Rogers, S. A., & Melander, C. (2008). Construction and Screening of a 2-Aminoimidazole Library Identifies a Small Molecule Inhibitor of Pseudomonas aeruginosa and Alivibrio fischeri Biofilm Formation . Angewandte Chemie International Edition, 47(28), 5229–5231. [Link]
